N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide
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Overview
Description
N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to an aminoethyl chain, which is further substituted with a methyl(prop-2-yn-1-yl)amino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-(2-aminoethyl)-N-methylprop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in click chemistry.
Biology: The compound is utilized in the development of biochemical probes and labeling agents for studying biological processes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)aniline: Similar in structure but lacks the benzenesulfonamide group.
N-ethyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar but with an ethyl group instead of a methyl group.
N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar but without the aminoethyl chain.
Uniqueness
N-{2-[methyl(prop-2-yn-1-yl)amino]ethyl}benzenesulfonamide is unique due to the presence of both the benzenesulfonamide group and the aminoethyl chain with a methyl(prop-2-yn-1-yl)amino substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[methyl(prop-2-ynyl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-10-14(2)11-9-13-17(15,16)12-7-5-4-6-8-12/h1,4-8,13H,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFBJOREDLCECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNS(=O)(=O)C1=CC=CC=C1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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